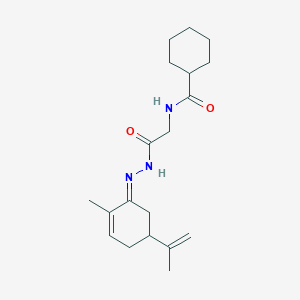
Miy2KK1HF5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid derivatives with ethylamine and other reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide include:
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide analogs: These compounds share a similar core structure but differ in functional groups or substituents.
Cyclohexanecarboxamide derivatives: Compounds with variations in the cyclohexane ring or carboxamide group.
Uniqueness
The uniqueness of N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide lies in its specific structural features and the resulting chemical and biological properties. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
817190-50-4 |
|---|---|
Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydrazinyl]-2-oxoethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H29N3O2/c1-13(2)16-10-9-14(3)17(11-16)21-22-18(23)12-20-19(24)15-7-5-4-6-8-15/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,20,24)(H,22,23)/b21-17+ |
InChI Key |
UNFXTAWUHDTFQL-HEHNFIMWSA-N |
Isomeric SMILES |
CC\1=CCC(C/C1=N\NC(=O)CNC(=O)C2CCCCC2)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1=NNC(=O)CNC(=O)C2CCCCC2)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















